3,4-Dimethoxy-4'-methylbenzhydrol
Overview
Description
3,4-Dimethoxy-4’-methylbenzhydrol is a chemical compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It falls under the category of alcohols and is used primarily for research purposes. The compound exists as a solid and has a predicted melting point of 128.96°C . Its chemical structure features two methoxy groups (–OCH3) and a methyl group (–CH3) attached to a benzene ring.
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalytic Oxidation Processes
3,4-Dimethoxy-4'-methylbenzhydrol and similar compounds are utilized in catalytic oxidation processes. For instance, Lei and Wang (2008) demonstrated the efficient oxidation of various benzhydrols, including 4-methylbenzhydrol, to ketones, carboxylic acids, or aldehydes using hydrogen peroxide as an oxidant and aluminum chloride as a catalyst (Lei & Wang, 2008).
Synthesis of Complex Organic Compounds
Gore and Narasimhan (1988) employed a compound structurally related to 3,4-Dimethoxy-4'-methylbenzhydrol in the synthesis of latifine dimethyl ether, showcasing the compound's utility in the synthesis of complex organic molecules (Gore & Narasimhan, 1988).
Impact on Molecular Structure and Reactivity
Krygowski et al. (1998) explored how ortho-dimethoxy groups, similar to those in 3,4-Dimethoxy-4'-methylbenzhydrol, affect ring geometry and molecular reactivity, contributing to our understanding of molecular structure dynamics (Krygowski et al., 1998).
Development of Polymer Linkers
Váradi, Tóth, and Penke (2009) reported the synthesis of a 2,4-dimethoxy-4'-hydroxbenzhydrol linker for solid-phase peptide synthesis, indicating the role of dimethoxybenzhydrol derivatives in polymer chemistry (Váradi, Tóth, & Penke, 2009).
Exploration of Aromatic Compounds in Nature
Nagashima, Murakami, and Asakawa (1999) isolated compounds structurally related to 3,4-Dimethoxy-4'-methylbenzhydrol from the Ecuadorian liverwort, contributing to the field of natural product chemistry (Nagashima, Murakami, & Asakawa, 1999).
Applications in Chemical Synthesis
Grunder-Klotz and Ehrhardt (1991) utilized a 3,4-dimethoxybenzyl group for protecting thiazetidine derivatives, underscoring the versatility of dimethoxybenzhydrol derivatives in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Application in Pharmacology and Medicine
Wang et al. (2012) investigated the anti-cancer activity of a compound structurally related to 3,4-Dimethoxy-4'-methylbenzhydrol, illustrating the potential medical applications of such compounds (Wang et al., 2012).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIXJLGWITJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374324 | |
Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423177-67-7 | |
Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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